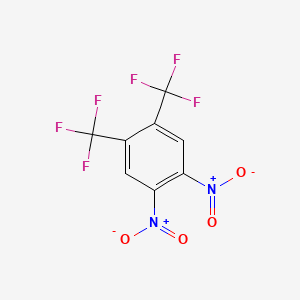![molecular formula C16H10N4O4 B14676239 1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone CAS No. 37749-50-1](/img/structure/B14676239.png)
1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone is a complex organic compound characterized by its unique structure, which includes two phthalazine units connected via a biphthalazine linkage
Preparation Methods
The synthesis of 1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity. Specific details on the reaction conditions and catalysts used can vary depending on the desired application and scale of production .
Chemical Reactions Analysis
1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, often using reagents like chlorine or nitric acid. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed biological activities. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone is unique compared to other similar compounds due to its distinct biphthalazine linkage. Similar compounds include:
Phthalazine: A simpler structure with one phthalazine unit.
Bipyridine: Contains two pyridine units instead of phthalazine.
Properties
CAS No. |
37749-50-1 |
|---|---|
Molecular Formula |
C16H10N4O4 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C16H10N4O4/c21-13-9-5-1-3-7-11(9)15(23)19(17-13)20-16(24)12-8-4-2-6-10(12)14(22)18-20/h1-8H,(H,17,21)(H,18,22) |
InChI Key |
FQRDRDFEYWJXMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)N3C(=O)C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



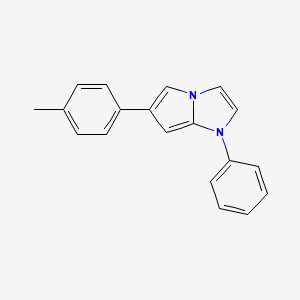
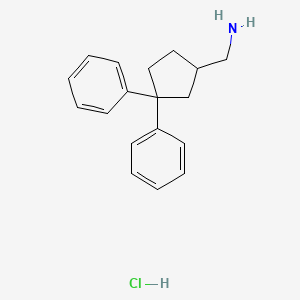
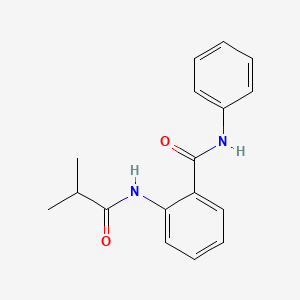

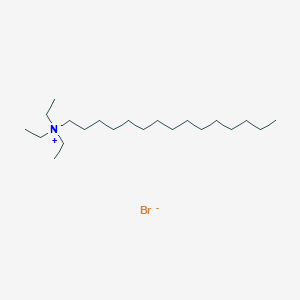

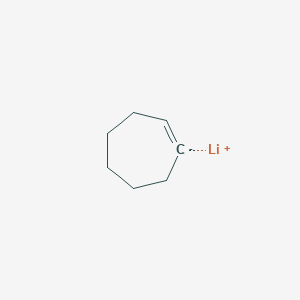

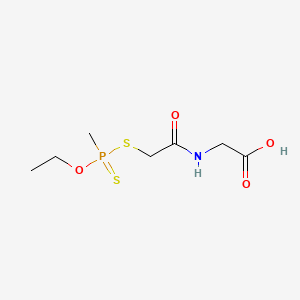
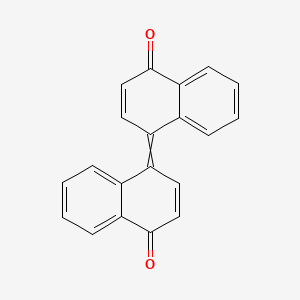
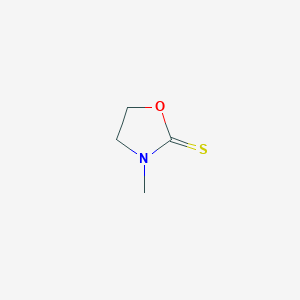
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)
